BETA,4-DINITROSTYRENE
Overview
Description
BETA,4-DINITROSTYRENE is an organic compound with the chemical formula C8H6N2O4. It is a white to pale yellow crystalline substance known for its volatility and stability under standard conditions. it exhibits significant photosensitivity and can undergo photodecomposition when exposed to light .
Mechanism of Action
Target of Action
p,beta-Dinitrostyrene, also known as BETA,4-DINITROSTYRENE, is an aromatic compound and a nitroalkene Nitrostyrenes have been implicated in anti-cancer properties , suggesting that they may target cancer cells or specific proteins within these cells.
Mode of Action
It’s known that nitrostyrenes can participate in [3+2] cycloaddition reactions . In these reactions, the nucleophilic oxygen center of a nitrone attacks the electrophilically activated β-position of nitrostyrenes . This suggests that p,beta-Dinitrostyrene may interact with its targets through similar chemical reactions.
Biochemical Pathways
A study on a synthetic β-nitrostyrene derivative showed that it inhibited esophageal tumor growth and metastasis via the pi3k/akt and stat3 pathways . These pathways are crucial for cell survival, proliferation, and migration, suggesting that p,beta-Dinitrostyrene might have similar effects.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight of 1941442 , could influence its pharmacokinetics
Result of Action
Given its potential anti-cancer properties , it may induce cytotoxicity in cancer cells, inhibit cell migration and invasion, and promote apoptosis.
Action Environment
The action, efficacy, and stability of p,beta-Dinitrostyrene can be influenced by various environmental factors. For instance, the reactivity of nitrostyrenes can depend on the polarity of the reaction medium . Additionally, the compound’s stability might be affected by factors such as temperature and pH. More research is needed to fully understand how environmental factors influence the action of p,beta-Dinitrostyrene.
Biochemical Analysis
Biochemical Properties
The biochemical properties of p,beta-Dinitrostyrene are not fully understood yet. It is known that nitrostyrenes, a group to which p,beta-Dinitrostyrene belongs, are highly reactive and can participate in various biochemical reactions . For instance, they can undergo [3+2] cycloaddition reactions, characterized by the attack of a nucleophilic center on the electrophilically activated beta-position of these nitrostyrenes
Molecular Mechanism
The molecular mechanism of p,beta-Dinitrostyrene is not fully elucidated. It is known that nitrostyrenes can participate in [3+2] cycloaddition reactions . This involves the attack of a nucleophilic center on the electrophilically activated beta-position of these nitrostyrenes
Preparation Methods
BETA,4-DINITROSTYRENE can be synthesized through various methods, including the Henry reaction (nitroaldol condensation) between nitromethane and 4-nitrobenzaldehyde . This reaction typically involves the use of a catalyst, such as bridged diamino-functionalized periodic mesoporous organosilicas, under controlled conditions (e.g., 90°C for 5 hours) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
BETA,4-DINITROSTYRENE undergoes several types of chemical reactions, including:
Scientific Research Applications
BETA,4-DINITROSTYRENE has diverse applications in scientific research, including:
Chemistry: It serves as a precursor for synthesizing various nitrogen-containing compounds and functional materials.
Biology: Its derivatives are used in studying biological processes and developing bioactive molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
BETA,4-DINITROSTYRENE can be compared with other nitrostyrene derivatives, such as:
trans-β-Nitrostyrene: Known for its use in asymmetric addition reactions and as a precursor for various organic compounds.
4-Fluoro-β-nitrostyrene: Utilized in the synthesis of fluorinated organic molecules.
trans-4-Chloro-β-nitrostyrene: Employed in the preparation of chlorinated derivatives.
This compound stands out due to its unique combination of nitro groups at the β and 4 positions, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
1-nitro-4-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABXLWPUIWFTNM-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879316 | |
Record name | 4-NITRO-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5576-98-7, 3156-41-0 | |
Record name | 1-Nitro-4-[(1E)-2-nitroethenyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5576-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p,beta-Dinitrostyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p,.beta.-Dinitrostyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p,.beta.-Dinitrostyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p,.beta.-Dinitrostyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-NITRO-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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